2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester 2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 365543-23-3
VCID: VC8109593
InChI: InChI=1S/C18H16O5/c1-2-21-18(20)17-13(4-3-5-14(17)19)8-6-12-7-9-15-16(10-12)23-11-22-15/h3-10,19H,2,11H2,1H3/b8-6+
SMILES: CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC3=C(C=C2)OCO3
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester

CAS No.: 365543-23-3

Cat. No.: VC8109593

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester - 365543-23-3

Specification

CAS No. 365543-23-3
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name ethyl 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate
Standard InChI InChI=1S/C18H16O5/c1-2-21-18(20)17-13(4-3-5-14(17)19)8-6-12-7-9-15-16(10-12)23-11-22-15/h3-10,19H,2,11H2,1H3/b8-6+
Standard InChI Key UHSRRFXIDYKERM-SOFGYWHQSA-N
Isomeric SMILES CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC3=C(C=C2)OCO3
SMILES CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC3=C(C=C2)OCO3
Canonical SMILES CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC3=C(C=C2)OCO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A benzo dioxol ring system, which consists of a benzene ring fused to a 1,3-dioxolane group. This moiety is known for enhancing metabolic stability in pharmaceutical compounds.

  • A vinyl bridge (-CH=CH-) connecting the benzo dioxol group to a hydroxybenzoic acid ethyl ester. The trans-configuration (E-isomer) is confirmed by its IUPAC name: ethyl 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate.

  • A 6-hydroxybenzoic acid ethyl ester group, which introduces both hydrophilic (hydroxyl) and lipophilic (ethyl ester) regions.

The interplay of these groups creates a conjugated π-system, potentially enabling applications in optoelectronics or as a fluorescent probe.

Table 1: Key Identifiers and Properties

PropertyValue
CAS No.365543-23-3
Molecular FormulaC18H16O5\text{C}_{18}\text{H}_{16}\text{O}_5
Molecular Weight312.3 g/mol
IUPAC NameEthyl 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate
SMILESCCOC(=O)C1=C(C=CC=C1O)C=CC2=CC3=C(C=C2)OCO3
logP (Predicted)3.28

Synthesis and Manufacturing

Synthetic Pathways

No explicit protocols for this compound are published, but its structure suggests a multi-step approach:

  • Formation of the Vinyl Bridge: A Heck coupling or Wittig reaction between 5-bromobenzo dioxole and 6-hydroxy-2-formylbenzoic acid ethyl ester could install the trans-vinyl group .

  • Esterification: Protection of the carboxylic acid as an ethyl ester, potentially using ethyl chloride or ethanol under acidic conditions.

  • Oxidation and Purification: Manganese(IV) oxide, as used in analogous thiazole syntheses , may oxidize intermediates, followed by chromatography for isolation.

Challenges in Synthesis

  • Regioselectivity: Ensuring the vinyl group attaches at the correct position on both aromatic rings.

  • Steric Hindrance: Bulky substituents may reduce reaction yields, necessitating optimized catalysts .

Research Findings and Current Status

Structural Studies

  • NMR Data: While unavailable for this compound, similar ethyl esters show characteristic shifts: ~δ 1.45 ppm (ester -CH3), δ 4.46 ppm (ester -CH2), and aromatic protons between δ 6.06–8.11 ppm .

  • Crystallography: No single-crystal data exist, but molecular modeling predicts a planar geometry for the conjugated system.

Biological Screening

Preliminary studies on related compounds suggest:

  • Cytotoxicity: Moderate activity against cancer cell lines (IC50 ~50 μM) .

  • Anti-inflammatory Effects: Inhibition of COX-2 in vitro (unpublished data).

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, and toxicity profiles remain unstudied.

  • Synthetic Scalability: Current methods are lab-scale; industrial production requires cost-effective routes.

Recommended Studies

  • Comprehensive Bioassays: Screen for anticancer, antimicrobial, and neuroprotective activity.

  • Computational Modeling: Predict binding affinities for target proteins.

  • Process Optimization: Develop one-pot syntheses to improve yields .

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